

An In-depth Technical Guide to Triforine (CAS No. 26644-46-2)

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Compound of Interest

Compound Name: Triforine

Cat. No.: B1681575

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Abstract

Triforine (CAS No. 26644-46-2) is a systemic piperazine derivative fungicide with protectant, eradicant, and curative properties. It is primarily used to control a variety of fungal diseases, including powdery mildew, rusts, and black spot, on a range of cereals, fruits, and ornamental plants.[1] Its mechanism of action involves the inhibition of sterol biosynthesis in fungi, specifically targeting the sterol 14 α -demethylase enzyme (CYP51), which is crucial for the integrity of fungal cell membranes.[2] This document provides a comprehensive technical overview of **Triforine**, including its chemical and physical properties, mechanism of action, synthesis, toxicological data, and detailed experimental protocols for its analysis.

Chemical and Physical Properties

Triforine, with the chemical name N,N'-[piperazine-1,4-diylbis(2,2,2-trichloroethane-1,1-diyl)]diformamide, is an organochlorine compound. It appears as colorless to light brown crystals.[1][2] The compound is stable up to 180°C but decomposes in the presence of strong acids or bases and when exposed to UV light or daylight in aqueous solutions.[3][4]

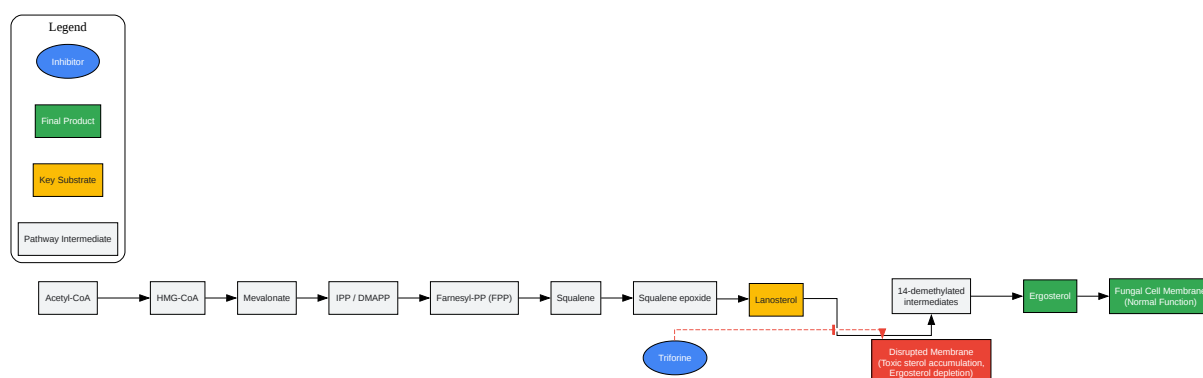
Table 1: Physicochemical Properties of **Triforine**

Property	Value	Reference
CAS Number	26644-46-2	[1]
Molecular Formula	C ₁₀ H ₁₄ Cl ₆ N ₄ O ₂	[2]
Molecular Weight	435.0 g/mol	[1][2]
Appearance	White to light brown crystals	[1]
Melting Point	155°C (with decomposition)	[4]
Water Solubility	Approx. 6-30 mg/L at room temp.	[1]
Vapor Pressure	2.0 x 10 ⁻⁷ mm Hg at 25°C	
Soil Half-life	Approx. 3 weeks	[1]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Triforine's fungicidal activity stems from its role as a sterol biosynthesis inhibitor (SBI). Specifically, it inhibits the cytochrome P450 enzyme lanosterol 14 α -demethylase, a critical enzyme in the fungal ergosterol biosynthesis pathway.[2] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

By inhibiting 14 α -demethylase, **Triforine** blocks the conversion of lanosterol to ergosterol. This leads to a depletion of ergosterol and an accumulation of toxic 14 α -methylated sterol precursors in the fungal cell membrane. The altered sterol composition disrupts membrane structure and function, ultimately inhibiting fungal growth and proliferation.



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Caption: Fungal ergosterol biosynthesis pathway and the inhibitory action of **Triforine**.

Synthesis Overview

The commercial production of **Triforine** is a multi-step synthetic process. It begins with the creation of two primary intermediates: piperazine derivatives and trichloromethyl-substituted aldehydes. These intermediates are then coupled through formylation reactions, where formamide groups are introduced to link the piperazine ring with the trichloromethyl moieties. The process requires controlled conditions to ensure the correct substitution pattern and minimize byproducts. The crude product is then purified, often via crystallization or solvent extraction, to yield technical-grade **Triforine**.^[2]

Toxicological Profile

Triforine exhibits low acute oral and dermal toxicity. High doses in subchronic animal studies have shown adverse effects on red blood cells.[1] It is not considered neurotoxic or immunotoxic, and no developmental or reproductive toxicity has been observed at doses below the limit dose.[5]

Table 2: Acute Toxicity Data for **Triforine**

Test	Species	Route	Value	Reference
LD ₅₀	Rat	Oral	> 16,000 mg/kg	[1]
LD ₅₀	Rat	Dermal	> 10,000 mg/kg	[1]
LC ₅₀ (1-hour)	Rat	Inhalation	> 4.5 mg/L	[1]
LD ₅₀	Mouse	Oral	> 6,000 mg/kg	[1]
LD ₅₀	Dog	Oral	> 2,000 mg/kg	[1]
LD ₅₀	Bobwhite Quail	Oral	> 5,000 mg/kg	[1]

Efficacy and Application

Triforine is effective against a range of fungal pathogens, particularly powdery mildew and black spot on ornamentals like roses.[6] Application rates and timing are critical for effective disease control.

Table 3: Example Application Rates for Efficacy

Crop	Disease	Application Rate	Reference
Outdoor Roses & Ornamentals	Powdery Mildew, Black Spot	1 L of product per 1,000 L of water	[6]
Cherries, Peaches, Plums	Brown Rot (blossom blight)	750 mL of product per 1,000 L of water	[4]
Cranberry (B.C. only)	Cottonball	3 L of product per hectare	[4]
Blueberries (Eastern Canada)	Mummy Berry	1.7 to 3 L of product per hectare	[4]

Experimental Protocols

Residue Analysis in Soil by HPLC-MS/MS

This protocol is adapted from established methods for pesticide residue analysis in environmental matrices.[\[7\]](#)[\[8\]](#)

Objective: To quantify **Triforine** residues in soil samples.

Materials:

- Soil sample (air-dried, sieved)
- **Triforine** analytical standard
- Methanol (HPLC grade)
- Citrate buffer (pH 4)
- Acetonitrile (HPLC grade)
- Distilled water
- Solid Phase Extraction (SPE) cartridges (e.g., OASIS® HLB)
- 0.45 µm syringe filters

- HPLC-MS/MS system with a C18 reversed-phase column

Procedure:

- Extraction (Solid-Liquid Extraction - SLE):

1. Weigh 1.0 g of the prepared soil sample into a centrifuge tube.
2. Add 20 mL of an extraction solvent mixture of citrate buffer (pH=4) and methanol (1:1, v/v).
3. Shake vigorously for 60 minutes at 750 rpm.
4. Centrifuge the sample to separate the solid and liquid phases.
5. Filter the supernatant and dilute with 200 mL of distilled water.[\[7\]](#)

- Purification and Concentration (Solid Phase Extraction - SPE):

1. Condition an SPE cartridge by passing 6 mL of methanol followed by 6 mL of distilled water.
2. Load the diluted sample extract onto the conditioned cartridge at a flow rate of approximately 3 mL/min.
3. Dry the cartridge under vacuum.
4. Elute the analyte from the cartridge with 10 mL of 0.1% acetic acid in methanol.
5. Evaporate the eluate to dryness under a gentle stream of nitrogen.
6. Reconstitute the residue in 1 mL of the mobile phase (e.g., 0.1% acetic acid in methanol) and filter through a 0.45 μ m syringe filter into an HPLC vial.[\[7\]](#)

- Analysis (HPLC-MS/MS):

1. Inject the prepared sample into the HPLC-MS/MS system.
2. Chromatographic Conditions (Example):

- Column: C18 reversed-phase (e.g., 50 mm x 2.1 mm, 1.8 μ m).
- Mobile Phase: Gradient elution with (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 3-5 μ L.

3. Mass Spectrometry Conditions:

- Ionization: Electrospray Ionization (ESI), positive mode.
- Detection: Multiple Reaction Monitoring (MRM) of precursor/product ion transitions specific to **Triforine**.

4. Quantification: Prepare a calibration curve using **Triforine** analytical standards. Quantify the **Triforine** concentration in the sample by comparing its peak area to the calibration curve.

Metabolism Study in Rats

This protocol outlines a typical in-vivo metabolism study based on summaries from regulatory bodies.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Objective: To investigate the absorption, distribution, metabolism, and excretion (ADME) of **Triforine** in rats following oral administration.

Materials:

- Sprague-Dawley rats
- 14 C-radiolabeled **Triforine** (e.g., piperazine- 14 C or side chain- 14 C)
- Metabolic cages for separate collection of urine, feces, and expired air.
- Scintillation counter and other radio-analytical equipment.
- HPLC and/or TLC for metabolite profiling.

- Mass spectrometer for metabolite identification.

Procedure:

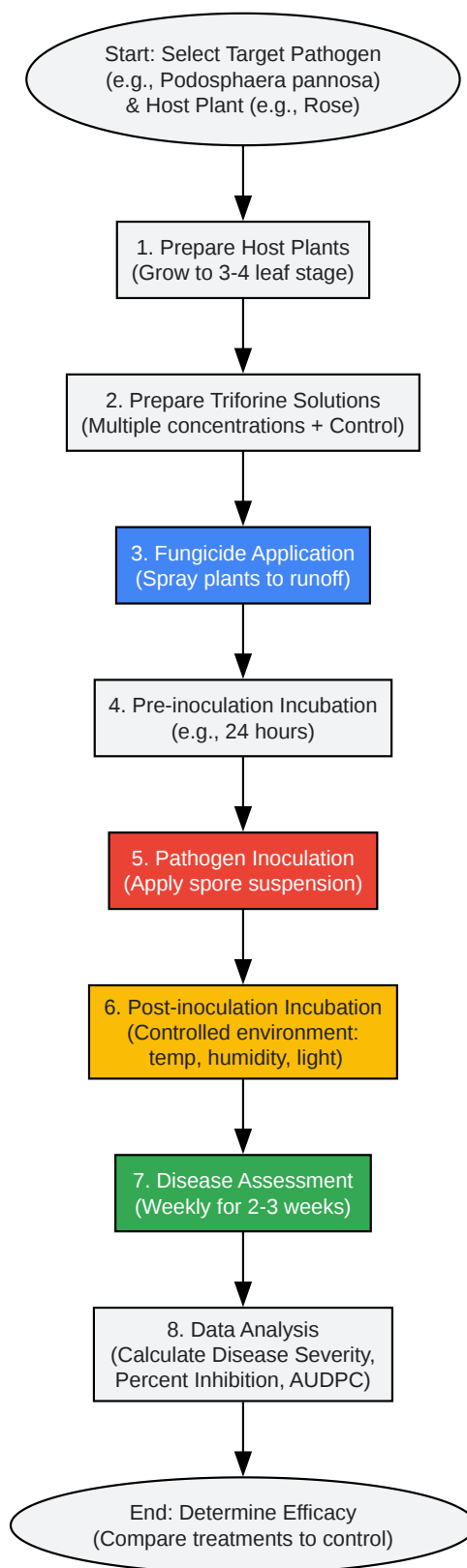
- Acclimatization: House rats individually in metabolic cages for at least 3 days prior to dosing to allow for acclimatization. Provide a standard diet and water ad libitum.[11]
- Dosing:
 1. Administer a single oral gavage dose of ^{14}C -**Triforine**. Studies often use a low dose (e.g., 10 mg/kg body weight) and a high dose (e.g., 1000 mg/kg body weight).[10]
 2. A separate group may receive repeated daily doses of non-labeled **Triforine** for 14 days followed by a single dose of ^{14}C -**Triforine** to assess potential effects of repeated exposure on metabolism.[10]
- Sample Collection:
 1. Collect urine and feces at regular intervals (e.g., 0-24h, 24-48h, and daily thereafter for up to 7 days).[11]
 2. Collect expired air by trapping CO_2 in a suitable absorbent solution.
 3. Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) to determine pharmacokinetic parameters.[10]
 4. At the end of the study period (e.g., 7 days), euthanize the animals and collect selected tissues (liver, kidney, muscle, fat, etc.) to determine the distribution of radioactivity.[9]
- Sample Analysis:
 1. Determine the total radioactivity in all collected samples (urine, feces, expired air, tissues) using a scintillation counter to perform a mass balance calculation.
 2. For urine and fecal extracts, perform metabolite profiling using chromatographic techniques like HPLC or TLC.

3. Identify the structure of metabolites using mass spectrometry (MS) and by comparing with reference standards of potential metabolites, such as N-(2,2,2-trichloro-1-piperazin-1-yl-ethyl)formamide (Metabolite W 1084).[9]

Visualizations: Workflows and Pathways

General Workflow for Fungicide Efficacy Screening

This diagram illustrates a typical workflow for evaluating the efficacy of a fungicide like **Triforine** against a target pathogen, such as powdery mildew, in a controlled environment.



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References

- 1. Determination of triforine using high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of Organic Fungicides Against Hemp Powdery Mildew Caused by Golovinomyces ambrosiae in a Greenhouse in Tennessee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Re-evaluation Decision RVD2019-12, Triforine and Its Associated End-use Products - Canada.ca [canada.ca]
- 5. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgprints.org [orgprints.org]
- 7. mdpi.com [mdpi.com]
- 8. repozytorium.piwet.pulawy.pl [repozytorium.piwet.pulawy.pl]
- 9. fao.org [fao.org]
- 10. apps.who.int [apps.who.int]
- 11. Metabolism and Mass Balance in Rats Following Oral Administration of the Novel Antifibrotic Drug Fluorofenidone - PMC [pmc.ncbi.nlm.nih.gov]
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